3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid
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Overview
Description
3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid is an organic compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of an ethoxyphenyl group, a carbamoyl group, and a phenylpentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid typically involves the reaction of 4-ethoxyaniline with phenylpentanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxyphenyl)carbamoyl]-4-phenylpentanoic acid
- 3-[(4-Chlorophenyl)carbamoyl]-4-phenylpentanoic acid
- 3-[(4-Fluorophenyl)carbamoyl]-4-phenylpentanoic acid
Uniqueness
3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-3-25-17-11-9-16(10-12-17)21-20(24)18(13-19(22)23)14(2)15-7-5-4-6-8-15/h4-12,14,18H,3,13H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
VZJPWEDEZGGGAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC(=O)O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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